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Compound of Interest

Compound Name: PKR-IN-C51

CAS No.: 1314594-23-4

Cat. No.: B610124

Get Quote

Executive Summary & Compound Identity
PKR-IN-C51 is a second-generation, ATP-competitive inhibitor of the double-stranded RNA-

dependent protein kinase (PKR). Distinct from the widely used Imidazolo-oxindole C16, C51 is

a bis-indole pyrimidine derivative identified through statistical modeling and virtual screening of

over 5 million compounds.

It is primarily utilized in immunological research—specifically within macrophage biology—due

to its ability to inhibit intracellular PKR activation without the overt cytotoxicity sometimes

associated with high-potency alternatives.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b610124#bc-rfq
https://www.benchchem.com/product/b610124/docs?utm_src=pdf-body#pkr-in-c51-technical-comparison-application-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610124?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Technical Specification

Common Name PKR-IN-C51 (Compound 51)

Chemical Name
N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-

3-yl)pyrimidin-2-amine

CAS Number 1314594-23-4

Molecular Weight 367.45 g/mol

Target Protein Kinase R (PKR/EIF2AK2)

Binding Mode ATP-Competitive (Reversible)

Primary IC50 ~9 µM (Cell-based, Macrophages)

Comparative Analysis: C51 vs. Standard Inhibitors
Researchers often default to C16 or 2-Aminopurine (2-AP). However, C51 offers a distinct

profile, particularly regarding solubility and cell viability in specific myeloid lineages.

Performance Matrix
The following data aggregates findings from Bryk et al. (2011) and subsequent host-directed

therapy reviews.
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Parameter PKR-IN-C51
Imidazolo-oxindole

C16

2-Aminopurine (2-

AP)

Potency (IC50) Moderate (~9 µM) High (~210 nM) Low (~1-10 mM)

Specificity

High for PKR in

macrophage models;

lower general kinase

selectivity than C16.

High specificity for

PKR; some off-target

CDK inhibition.

Very Low (inhibits

multiple kinases).

Cell Toxicity

Low (No evident

toxicity at effective

dose in primary

macrophages).

Moderate (Can induce

apoptosis at high

concentrations).

High (Cytotoxic at

effective mM doses).

Primary Utility

Macrophage

immunometabolism;

Host-Directed

Therapy (TB/Viral).

Neuroprotection;

General viral

replication inhibition.

General translation

control (historical).

Solubility

DMSO (>10 mM);

limited aqueous

solubility.

DMSO; poor aqueous

solubility.

Water soluble

(moderate).

Expert Insight: When to Choose C51?
Choose C51 if you are working with primary macrophages or sensitive immunological cell

lines where the cytotoxicity of C16 might confound inflammatory cytokine readouts.

Choose C16 if you require maximal potency for total pathway shutdown in robust cell lines

(e.g., HeLa, HEK293) or in vivo neuroprotection models.

Mechanistic Action & Signaling Pathway
PKR-IN-C51 functions by occupying the ATP-binding pocket of the PKR kinase domain,

preventing the autophosphorylation required for activation. This blockade halts the downstream

phosphorylation of eIF2

, thereby restoring protein translation and modulating the NF-
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B inflammatory response.

Pathway Visualization (Graphviz)
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Figure 1: Mechanism of Action. C51 competitively inhibits the ATP-binding step, preventing

PKR autophosphorylation and subsequent eIF2
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-mediated translational arrest.

Experimental Protocols
The following protocol is derived from the foundational study by Bryk et al. (2011) and adapted

for modern reproducibility.

Protocol A: Inhibition of PKR in Primary Macrophages
Objective: Prevent dsRNA-induced PKR activation and downstream cytokine release.

Reagents:

Cell Model: Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cells.

Inhibitor: PKR-IN-C51 (Stock: 10 mM in DMSO).

Stimulant: Poly(I:C) (Synthetic dsRNA analog).

Step-by-Step Workflow:

Seeding: Plate macrophages at

cells/well in 6-well plates. Allow adherence for 12 hours.

Pre-treatment (Critical Step):

Replace media with fresh DMEM containing 10 µM PKR-IN-C51.

Note: A dose-response curve (1 µM – 20 µM) is recommended for new cell lines.

Incubate for 1 hour at 37°C. This pre-incubation ensures the inhibitor occupies the ATP

pocket before the kinase is challenged.

Stimulation:

Add Poly(I:C) to the media (final concentration 10–25 µg/mL) without removing the

inhibitor.

Incubate for 4–6 hours.
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Lysis & Analysis:

Wash cells 2x with ice-cold PBS containing phosphatase inhibitors.

Lyse in RIPA buffer.

Western Blot Targets:

p-PKR (Thr446): Should be significantly reduced/absent in C51 treated cells.

p-eIF2

(Ser51): Downstream marker of efficacy.

Total PKR/eIF2

: Loading controls.

Protocol B: Host-Directed Therapy Screening (TB/Viral)
Context: C51 is identified as a "Host-Directed Therapeutic" candidate.[1]

Infection: Infect macrophages with M. tuberculosis or viral vector (MOI 1-10).

Treatment: Treat with C51 (5–10 µM) 2 hours post-infection.

Readout: Measure intracellular bacterial load (CFU) or viral titer at 24h and 48h.

Expected Outcome: Inhibition of PKR often enhances autophagic flux or reduces viral

protein synthesis dependence, leading to reduced pathogen burden.

Critical Limitations & Troubleshooting
While useful, PKR-IN-C51 has limitations documented in the literature:

Unknown Specificity Profile: Unlike C16, which has been profiled against large kinase

panels, the full "kinome" selectivity of C51 is less characterized. Reviews in cardiovascular

applications highlight this "unknown specificity" as a hurdle for in vivo drug development.
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Potency Gap: With an IC50 of ~9 µM, C51 is significantly less potent than C16 (IC50 ~210

nM). It is not suitable for experiments requiring nanomolar sensitivity.

Batch Variability: As a bis-indole, the compound can be light-sensitive. Store stocks at -80°C

in opaque aliquots.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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